Regioisomeric Fluorine Substitution Alters LogP by ≥0.12 Units, Influencing CNS Permeability Potential
The 5‑fluoro regioisomer displays a computed XLogP3 of 0.9, whereas the 4‑fluoro isomer (CAS 366452‑96‑2) reports an XLogP3 of approximately 1.02 . This 0.12‑unit difference in lipophilicity can be decisive in optimizing blood‑brain barrier penetration, as CNS‑penetrant isoindolinone‑based GCS inhibitors demonstrate that even modest ΔlogP adjustments translate into altered brain‑to‑plasma ratios [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 4-Fluoroisoindolin-1-one (XLogP3 ~1.02) |
| Quantified Difference | ΔXLogP3 ≈ –0.12 (lower lipophilicity for 5‑fluoro isomer) |
| Conditions | Computationally predicted using the XLogP3 algorithm |
Why This Matters
Selecting the 5‑fluoro regioisomer provides a lower‑lipophilicity starting point, which can mitigate hERG liability and nonspecific binding while retaining CNS access potential.
- [1] Wuitschik, G., et al. (2023). Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. ACS Medicinal Chemistry Letters. View Source
